molecular formula C22H26N2O4S B11177017 2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide

Cat. No.: B11177017
M. Wt: 414.5 g/mol
InChI Key: JNOAHIAMALLEJW-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, an acetyl group, and a cyclohexylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide typically involves multiple steps, starting with the preparation of the benzylsulfonylacetyl intermediate. This intermediate is then reacted with N-cyclohexylbenzamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in various applications .

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C22H26N2O4S/c25-21(16-29(27,28)15-17-9-3-1-4-10-17)24-20-14-8-7-13-19(20)22(26)23-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,23,26)(H,24,25)

InChI Key

JNOAHIAMALLEJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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